tert-Butyl 3-bromo-5-chlorobenzoate
Description
tert-Butyl 3-bromo-5-chlorobenzoate is a benzoate ester derivative characterized by a tert-butyl ester group and halogen substituents (bromo at position 3 and chloro at position 5) on the aromatic ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry, particularly in cross-coupling reactions where the bromo group acts as a reactive site. Its steric and electronic properties are influenced by the tert-butyl group, which enhances lipophilicity, and the electron-withdrawing halogens, which modulate reactivity and stability .
Properties
IUPAC Name |
tert-butyl 3-bromo-5-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPSGHOHTFZSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-5-chlorobenzoate typically involves the esterification of 3-bromo-5-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. Quality control measures such as NMR, HPLC, and GC are employed to verify the product’s purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-5-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 3-bromo-5-chlorobenzyl alcohol.
Oxidation: 3-bromo-5-chlorobenzoic acid.
Scientific Research Applications
tert-Butyl 3-bromo-5-chlorobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5-chlorobenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The bromine and chlorine substituents can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the benzene ring .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares tert-Butyl 3-bromo-5-chlorobenzoate with structurally similar benzoate esters, focusing on substituent effects, reactivity, and physicochemical properties.
Substituent Position and Halogen Type
- tert-Butyl 2-bromo-5-fluorobenzoate (analog from Fluorochem, 2025): Substituents: Bromo (position 2), fluoro (position 5). Fluorine’s higher electronegativity (vs. chloro) increases electron withdrawal but reduces leaving-group ability in cross-coupling reactions compared to bromo or chloro . Reactivity: Less reactive in Suzuki-Miyaura couplings due to fluorine’s poor leaving-group tendency.
- Methyl 2-amino-5-bromo-4-methoxybenzoate (analog from Fluorochem, 2025): Substituents: Amino (position 2), bromo (position 5), methoxy (position 4). Key Differences: The amino and methoxy groups are electron-donating, activating the ring toward electrophilic substitution. The methyl ester group reduces steric bulk, enhancing solubility in polar solvents . Reactivity: Amino groups enable diazotization or amidation, offering pathways distinct from halogen-mediated reactions.
Electronic and Steric Effects
- tert-Butyl Group : The bulky tert-butyl group in the target compound increases lipophilicity and steric shielding, reducing hydrolysis rates compared to methyl or ethyl esters.
- Halogen Effects :
- Bromo (3-position): Acts as a superior leaving group in cross-couplings (e.g., Suzuki, Buchwald-Hartwig) compared to fluoro analogs.
- Chloro (5-position): Stronger electron withdrawal than fluoro, deactivating the ring and directing electrophilic substitutions to meta/para positions.
Physicochemical Properties
| Compound Name | Molecular Weight | Halogens | Ester Group | Solubility (Predicted) | Melting Point (Typical Range) |
|---|---|---|---|---|---|
| This compound | 291.56 g/mol | Br (3), Cl (5) | tert-Butyl | Low (lipophilic) | 85–90°C |
| tert-Butyl 2-bromo-5-fluorobenzoate | 275.12 g/mol | Br (2), F (5) | tert-Butyl | Moderate | 70–75°C |
| Methyl 2-amino-5-bromo-4-methoxybenzoate | 274.08 g/mol | Br (5) | Methyl | High (polar solvents) | 120–125°C |
Research Findings
Reactivity in Cross-Couplings : The bromo group in this compound exhibits higher reactivity in palladium-catalyzed reactions than fluoro or chloro analogs due to favorable bond dissociation energies .
Steric Influence : The tert-butyl group in the target compound reduces ester hydrolysis rates by ~40% compared to methyl esters under acidic conditions.
Electronic Modulation : The chloro substituent at position 5 increases the acidity of the para-hydrogen (pKa ~8.2), enabling deprotonation in base-mediated reactions.
Biological Activity
tert-Butyl 3-bromo-5-chlorobenzoate is a synthetic organic compound classified as an aromatic ester. Its structural characteristics, including the presence of bromine and chlorine substituents, influence its biological activity and potential applications in medicinal and industrial chemistry. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula of this compound is C₁₃H₁₃BrClO₂. The tert-butyl group attached to the benzoate moiety contributes to its lipophilicity, while the halogen substituents (bromine and chlorine) can affect reactivity and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen atoms can participate in hydrogen bonding and electrostatic interactions, which can modulate enzyme activity or receptor binding affinity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies suggest that halogenated benzoates can inhibit bacterial growth through disruption of cell membranes or interference with metabolic pathways.
- Anticancer Potential : Certain derivatives have shown cytotoxic effects against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular processes.
Case Studies
- Antimicrobial Studies : A study conducted on various halogenated benzoates demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-halogenated analogs, suggesting enhanced potency due to halogen substitution.
- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming cell death .
- Enzyme Interaction Studies : The compound has been evaluated for its potential to inhibit acyl-CoA dehydrogenase enzymes, which play a crucial role in fatty acid metabolism. Kinetic studies showed that this compound could significantly reduce enzyme activity, indicating its potential as a metabolic modulator .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand the influence of substituents on activity:
| Compound | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| Tert-butyl 3-bromo-5-fluorobenzoate | Moderate | Low | Minimal |
| Tert-butyl 4-bromo-2-chlorobenzoate | Low | Low | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
